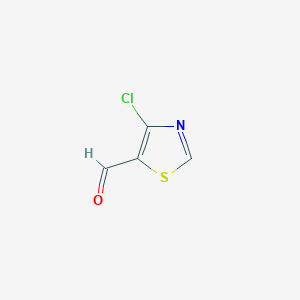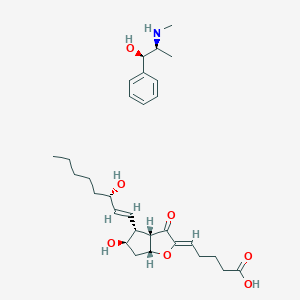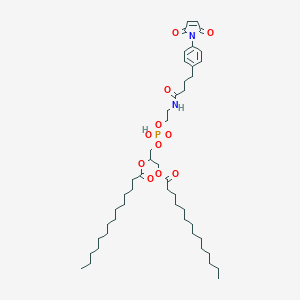
Bipolaroxin
Overview
Description
Bipolaroxin is a selective phytotoxin produced by the fungus Bipolaris sorokiniana, which is known to cause spot blotch disease in wheat. This compound is a bicyclical sesquiterpene belonging to the family Eremophilane . It plays a significant role in the interaction between the pathogen and the host plant, leading to the development of necrotic lesions on the leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bipolaroxin can be isolated from the culture filtrate of Bipolaris sorokiniana. The isolation process involves purification using preparative thin-layer chromatography (prep TLC), followed by characterization using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically produced in small quantities for experimental purposes by cultivating the fungus and extracting the toxin from the culture filtrate .
Chemical Reactions Analysis
Types of Reactions: Bipolaroxin undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which are essential for its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the experimental setup .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound. These derivatives can exhibit different biological activities and are often studied to understand the compound’s mechanism of action .
Scientific Research Applications
Bipolaroxin has several scientific research applications, particularly in the fields of plant pathology and biochemistry. It is used to study the host-pathogen interactions in wheat, providing insights into the molecular mechanisms underlying spot blotch disease . Additionally, this compound’s ability to induce necrotic lesions makes it a valuable tool for investigating plant defense responses and the role of specific proteins and pathways in these processes .
Mechanism of Action
Bipolaroxin exerts its effects by interacting with specific molecular targets in the host plant. It binds to the Gα and Gβ subunits of the wheat heterotrimeric G-protein, leading to the disruption of various physio-biochemical pathways . This interaction results in the formation of necrotic lesions on the leaves, which are characteristic of spot blotch disease . The compound also affects the phenylpropanoid and mitogen-activated protein kinase (MAPK) pathways, further contributing to its pathogenic effects .
Comparison with Similar Compounds
Bipolaroxin is unique among phytotoxins due to its specific structure and mode of action. Similar compounds produced by other species of Bipolaris, such as those from Bipolaris cookei, also exhibit phytotoxic activity but differ in their chemical structure and target specificity . For example, compounds like Cyclo-N-methylphenylalanyltryptophenyl (cNMPT) from Bipolaris cookei show selective herbicidal activity against dicotyledonous weeds . These differences highlight the uniqueness of this compound and its specific role in the interaction between Bipolaris sorokiniana and wheat .
Properties
IUPAC Name |
2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQQYIKTDAADV-OBCWZRDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905663 | |
| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100665-30-3 | |
| Record name | Bipolaroxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)








